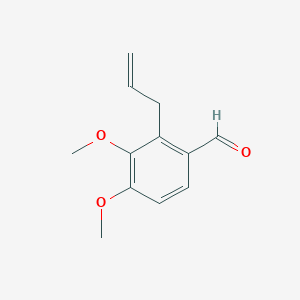

2-Allyl-3,4-dimethoxybenzaldehyde

Description

BenchChem offers high-quality 2-Allyl-3,4-dimethoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Allyl-3,4-dimethoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethoxy-2-prop-2-enylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-4-5-10-9(8-13)6-7-11(14-2)12(10)15-3/h4,6-8H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZIFTHYDTZQGIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)CC=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Allyl-3,4-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allyl-3,4-dimethoxybenzaldehyde, with the CAS Number 92345-90-9, is an aromatic aldehyde that holds significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its unique molecular architecture, featuring an allyl group ortho to the aldehyde functionality and two methoxy groups on the benzene ring, makes it a versatile precursor for the synthesis of more complex molecules and a potential scaffold for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its applications in drug development, particularly as an intermediate for antineoplastic agents.

Core Properties of 2-Allyl-3,4-dimethoxybenzaldehyde

| Property | 2-Allyl-3,4-dimethoxybenzaldehyde | 2,4-Dimethoxybenzaldehyde | 3,4-Dimethoxybenzaldehyde (Veratraldehyde) |

| CAS Number | 92345-90-9[1] | 613-45-6[2] | 120-14-9[3] |

| Molecular Formula | C₁₂H₁₄O₃[1] | C₉H₁₀O₃[2] | C₉H₁₀O₃[3] |

| Molecular Weight | 206.24 g/mol [1] | 166.17 g/mol [2] | 166.17 g/mol [3] |

| Appearance | - | Light brown powder/solid[2] | Peach coloured crystals[4] |

| Melting Point | - | 68 - 72 °C[2] | 40 - 43 °C |

| Boiling Point | - | 165 °C @ 10 mmHg[2] | 281 °C |

| Solubility | Low water solubility is expected | - | Slightly soluble in hot water; freely soluble in alcohol and ether |

Synthesis of 2-Allyl-3,4-dimethoxybenzaldehyde: An Experimental Protocol

The synthesis of 2-Allyl-3,4-dimethoxybenzaldehyde can be achieved through a Claisen rearrangement of the corresponding allyl ether of 3,4-dimethoxyphenol, followed by formylation. While a specific protocol for this exact molecule is not detailed in the provided search results, a representative procedure can be adapted from the synthesis of a similar compound, 2-allyl-3-hydroxybenzaldehyde.

Reaction Scheme:

Step 1: Synthesis of 3,4-Dimethoxyphenyl allyl ether (Not detailed in search results, general procedure)

-

3,4-Dimethoxyphenol is reacted with allyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction mixture is typically heated under reflux to drive the etherification to completion. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or chromatography.

Step 2: Claisen Rearrangement to 2-Allyl-3,4-dimethoxyphenol

-

The 3,4-dimethoxyphenyl allyl ether is heated to a high temperature, typically in the range of 180-220°C, in an inert solvent or neat. This thermal rearrangement proceeds via a[5][5]-sigmatropic shift to yield the ortho-allyl phenol. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is purified, usually by column chromatography on silica gel.

Step 3: Formylation to 2-Allyl-3,4-dimethoxybenzaldehyde

-

The formyl group is introduced onto the aromatic ring of 2-Allyl-3,4-dimethoxyphenol. A common method for this transformation is the Vilsmeier-Haack reaction. This involves treating the phenol with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) at low temperature, followed by heating. After the reaction is complete, the mixture is quenched with ice-water and neutralized, leading to the precipitation of the aldehyde. The crude product is then collected by filtration and purified by recrystallization or column chromatography.

Applications in Drug Development: A Precursor to Antineoplastic Agents

2-Allyl-3,4-dimethoxybenzaldehyde serves as a valuable intermediate in the synthesis of potential anticancer drugs. The aldehyde functional group is particularly useful for the formation of Schiff bases (imines) through condensation with primary amines. The resulting azomethine group (-HC=N-) in the Schiff base is often implicated in the biological activity of these compounds, including their cytotoxic effects on cancer cells.

The proposed mechanism of action for many Schiff base-containing anticancer agents involves the induction of apoptosis (programmed cell death). This can be initiated through various cellular pathways, often involving the mitochondria.

Studies on Schiff bases derived from various benzaldehydes have shown that these compounds can induce apoptosis in cancer cell lines.[5][6] The anticancer mechanism is often attributed to the presence of the azomethine group, which can interact with biological targets within the cancer cell, leading to cell death.[6] The lipophilicity and electronic properties conferred by the allyl and dimethoxy substituents on the benzaldehyde ring can further modulate the biological activity of the resulting Schiff base drug.

References

- 1. Buy 2-Allyl-3,4-dimethoxybenzaldehyde | 92345-90-9 [smolecule.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 3,4-Dimethoxy-benzaldehyde(120-14-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Characteristics of 2-Allyl-3,4-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allyl-3,4-dimethoxybenzaldehyde is an aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a reactive aldehyde group, an allyl substituent, and two methoxy groups on the benzene ring, suggests its utility as a versatile building block for the synthesis of more complex molecules. The allyl group, in particular, can undergo a variety of chemical transformations, making it a key functional handle for molecular elaboration. This document aims to provide a comprehensive overview of its expected physicochemical properties, a plausible synthetic route, and relevant characterization data, drawing comparisons with its well-characterized analogue, 3,4-dimethoxybenzaldehyde.

Physicochemical Characteristics

Due to the absence of direct experimental data for 2-Allyl-3,4-dimethoxybenzaldehyde, the following table summarizes the known physicochemical properties of the closely related and structurally similar compound, 3,4-dimethoxybenzaldehyde. The introduction of an allyl group at the 2-position is expected to increase the molecular weight and likely influence the melting and boiling points.

Table 1: Physicochemical Properties of 3,4-Dimethoxybenzaldehyde (Analogue)

| Property | Value |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| Melting Point | 40-43 °C |

| Boiling Point | 281 °C |

| Solubility | Soluble in alcohol and ether. Slightly soluble in hot water. |

| Appearance | White to light yellow crystalline solid |

| CAS Number | 120-14-9 |

Experimental Protocols

As no specific experimental protocols for the synthesis of 2-Allyl-3,4-dimethoxybenzaldehyde were found, a plausible synthetic pathway is proposed based on the well-established Claisen rearrangement. This powerful C-C bond-forming reaction is commonly used to introduce allyl groups ortho to a phenolic hydroxyl group.

Proposed Synthesis of 2-Allyl-3,4-dimethoxybenzaldehyde

The synthesis would likely proceed in two key steps:

-

Synthesis of 3-Allyloxy-4-methoxybenzaldehyde: This intermediate can be synthesized from isovanillin (3-hydroxy-4-methoxybenzaldehyde) by Williamson ether synthesis.

-

Claisen Rearrangement: The 3-allyloxy-4-methoxybenzaldehyde would then undergo a thermal or Lewis acid-catalyzed Claisen rearrangement to yield 2-allyl-3-hydroxy-4-methoxybenzaldehyde.

-

Methylation: The final step would involve the methylation of the hydroxyl group to afford the target molecule, 2-Allyl-3,4-dimethoxybenzaldehyde.

Detailed Hypothetical Protocol for Claisen Rearrangement (Step 2):

-

Materials: 3-Allyloxy-4-methoxybenzaldehyde, high-boiling solvent (e.g., N,N-diethylaniline or diphenyl ether), inert atmosphere (Nitrogen or Argon).

-

Procedure:

-

A solution of 3-allyloxy-4-methoxybenzaldehyde in a high-boiling solvent is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

The reaction mixture is heated to a high temperature (typically 180-220 °C) under an inert atmosphere.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is isolated by extraction and purified by column chromatography on silica gel.

-

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for obtaining 2-Allyl-3,4-dimethoxybenzaldehyde.

Unveiling the Carbon Skeleton: A Technical Guide to the ¹³C NMR Assignments of 2-Allyl-3,4-dimethoxybenzaldehyde

For Immediate Release

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) assignments for 2-Allyl-3,4-dimethoxybenzaldehyde, a key aromatic aldehyde with applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and materials science who require a comprehensive understanding of the molecular structure and spectroscopic properties of this compound.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for 2-Allyl-3,4-dimethoxybenzaldehyde are summarized in the table below. These values are estimated based on the known chemical shifts of substituted benzaldehydes, particularly those containing allyl and methoxy groups. The assignments consider the electronic effects of the substituents on the benzene ring and the characteristic chemical shifts of the allyl and aldehyde functional groups.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 191.5 |

| C-1 | 131.0 |

| C-2 | 135.5 |

| C-3 | 149.0 |

| C-4 | 154.0 |

| C-5 | 110.0 |

| C-6 | 125.0 |

| C-1' (Allyl) | 34.0 |

| C-2' (Allyl) | 136.5 |

| C-3' (Allyl) | 116.0 |

| 3-OCH₃ | 56.0 |

| 4-OCH₃ | 56.2 |

Experimental Protocol for ¹³C NMR Spectroscopy

For researchers seeking to acquire experimental ¹³C NMR data for 2-Allyl-3,4-dimethoxybenzaldehyde, the following general protocol is recommended:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Acquisition Parameters:

-

Experiment: Standard proton-decoupled ¹³C NMR experiment.

-

Pulse Program: A standard single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Dependent on sample concentration, typically ranging from 128 to 1024 scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Perform baseline correction.

-

Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of 2-Allyl-3,4-dimethoxybenzaldehyde with the numbering of the carbon atoms corresponding to the predicted ¹³C NMR assignments.

Caption: Molecular structure of 2-Allyl-3,4-dimethoxybenzaldehyde with predicted ¹³C NMR chemical shifts.

Rationale for Predicted Chemical Shifts

The predicted chemical shifts are derived from a systematic analysis of substituent effects on the benzaldehyde scaffold.

-

Aldehyde Carbon (C=O): The carbonyl carbon of an aldehyde typically resonates in the downfield region of the spectrum, and the predicted value of 191.5 ppm is consistent with other substituted benzaldehydes.

-

Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy groups and the electron-withdrawing aldehyde group, as well as the allyl substituent. The ortho and para positions relative to the methoxy groups are shielded (shifted upfield), while the carbons attached to the electron-withdrawing groups are deshielded (shifted downfield).

-

Allyl Group Carbons (C1'-C3'): The sp³-hybridized carbon (C1') attached to the aromatic ring is expected to appear around 34.0 ppm. The sp²-hybridized carbons of the double bond (C2' and C3') are predicted to be at approximately 136.5 ppm and 116.0 ppm, respectively, which is characteristic of a terminal alkene.

-

Methoxy Carbons (OCH₃): The carbons of the methoxy groups typically appear in the range of 55-60 ppm.

This in-depth guide provides a foundational understanding of the ¹³C NMR spectroscopy of 2-Allyl-3,4-dimethoxybenzaldehyde, which is essential for its unambiguous identification and for advancing its applications in scientific research.

An In-depth Technical Guide to the FT-IR Spectrum of 2-Allyl-3,4-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Allyl-3,4-dimethoxybenzaldehyde. The document outlines the characteristic vibrational frequencies of the functional groups present in the molecule, a standard experimental protocol for acquiring the spectrum, and a logical workflow for spectral interpretation.

Predicted FT-IR Spectral Data

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aldehyde | C-H Stretch | 2850 - 2750 | Medium to Weak |

| C=O Stretch | ~1705 | Strong | |

| Allyl Group | =C-H Stretch (alkene) | 3100 - 3000 | Medium |

| C=C Stretch (alkene) | 1680 - 1640 | Medium to Weak | |

| =C-H Bend (out-of-plane) | 1000 - 900 | Strong | |

| Methoxy Groups | C-H Stretch (in CH₃) | 2950 - 2850 | Medium |

| C-O Stretch (aryl ether) | 1275 - 1200 (asymmetric) | Strong | |

| 1075 - 1020 (symmetric) | Strong | ||

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=C Stretch (in-ring) | 1600 - 1450 | Medium to Weak | |

| C-H Bend (out-of-plane) | 900 - 675 | Strong |

Note: The exact peak positions can be influenced by the electronic effects of the substituents on the aromatic ring and potential intramolecular interactions.

Interpretation of Functional Groups

The FT-IR spectrum of 2-Allyl-3,4-dimethoxybenzaldehyde is expected to exhibit a unique fingerprint arising from the vibrations of its specific functional groups.

-

Aldehyde Group (-CHO): The presence of the aldehyde is most definitively confirmed by two characteristic absorptions: a strong C=O stretching band around 1705 cm⁻¹ and a distinctive, often weaker, C-H stretching band in the 2850-2750 cm⁻¹ region.[1][2] The position of the C=O stretch is slightly lowered from a typical saturated aldehyde due to conjugation with the aromatic ring.[2]

-

Allyl Group (-CH₂-CH=CH₂): The allyl group will introduce several characteristic alkene absorptions. An =C-H stretching vibration is expected just above 3000 cm⁻¹.[2] A C=C stretching band of medium intensity should appear in the 1680-1640 cm⁻¹ range.[2] Furthermore, a strong out-of-plane =C-H bending vibration between 1000 cm⁻¹ and 900 cm⁻¹ is a key indicator of the terminal vinyl group.[3]

-

Dimethoxy Groups (-OCH₃): The two methoxy groups will produce strong C-O stretching bands. An asymmetric stretch is anticipated in the 1275-1200 cm⁻¹ region, while a symmetric stretch will be observed around 1075-1020 cm⁻¹.[4] Additionally, C-H stretching vibrations from the methyl groups will contribute to the aliphatic C-H absorption region (2950-2850 cm⁻¹).[5]

-

Substituted Benzene Ring: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and a series of characteristic C=C in-ring stretching absorptions in the 1600-1450 cm⁻¹ region.[1][2] The specific pattern of strong out-of-plane C-H bending bands in the 900-675 cm⁻¹ range can provide information about the substitution pattern on the benzene ring.[2]

Experimental Protocol: FT-IR Spectroscopy

The following provides a detailed methodology for obtaining the FT-IR spectrum of an organic compound such as 2-Allyl-3,4-dimethoxybenzaldehyde.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with a suitable detector (e.g., deuterated triglycine sulfate - DTGS).

-

An Attenuated Total Reflectance (ATR) accessory is often preferred for solid or liquid samples due to minimal sample preparation. Alternatively, potassium bromide (KBr) pellets or liquid cells can be used.[6][7]

Sample Preparation (ATR Method):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).[7]

-

Place a small amount of the 2-Allyl-3,4-dimethoxybenzaldehyde sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[7]

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

Data Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Apodization: A function such as Happ-Genzel is commonly applied to the interferogram before Fourier transformation.

Data Processing:

-

The acquired sample spectrum is automatically ratioed against the background spectrum to generate a transmittance or absorbance spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical process for identifying the functional groups of 2-Allyl-3,4-dimethoxybenzaldehyde from its FT-IR spectrum.

Caption: Logical workflow for the identification of functional groups in 2-Allyl-3,4-dimethoxybenzaldehyde from its FT-IR spectrum.

References

- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. ATR/FT-IR Spectroscopic Technique for the Estimation of the Methoxy Polyethylene Glycol 5000 Content of the Methoxy Polyethylene Glycol 5000 Modified Protein Bovine Cupri-Zinc Superoxide Dismutase [opg.optica.org]

- 5. researchgate.net [researchgate.net]

- 6. amherst.edu [amherst.edu]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Allyl-3,4-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of 2-Allyl-3,4-dimethoxybenzaldehyde (molecular weight: 206.24 g/mol ) in an EI-MS is anticipated to be driven by the presence of its key functional groups: the allyl, methoxy, and aldehyde moieties, all attached to the aromatic ring. The initial ionization will generate a molecular ion ([M]⁺˙) at m/z 206. Subsequent fragmentation is expected to proceed through a series of characteristic losses and rearrangements, leading to the formation of several key fragment ions.

The primary fragmentation pathways are predicted to involve:

-

Loss of a hydrogen radical (H•): A common fragmentation for aldehydes, leading to the formation of a stable acylium ion ([M-1]⁺) at m/z 205.[1][2]

-

Loss of the formyl radical (•CHO): Alpha-cleavage of the aldehyde group results in the loss of 29 Da, producing an ion at m/z 177 ([M-29]⁺).[1][3]

-

Loss of a methyl radical (•CH₃): Cleavage of a methoxy group is a characteristic fragmentation for methoxylated aromatic compounds, resulting in an ion at m/z 191 ([M-15]⁺).

-

Loss of formaldehyde (CH₂O): Rearrangement and loss of formaldehyde from a methoxy group can lead to a fragment ion at m/z 176 ([M-30]⁺).

-

Loss of the allyl group (•C₃H₅): Cleavage of the bond between the aromatic ring and the allyl group will result in a significant fragment at m/z 165 ([M-41]⁺).

-

McLafferty-type rearrangement: The presence of the allyl group ortho to the aldehyde may facilitate a rearrangement involving the transfer of a hydrogen atom, followed by the elimination of a neutral molecule.

These primary fragmentations will be followed by secondary and tertiary fragmentation events, leading to a complex but interpretable mass spectrum.

Quantitative Data: Predicted Fragment Ions and Relative Abundances

The following table summarizes the predicted major fragment ions for 2-Allyl-3,4-dimethoxybenzaldehyde, their corresponding mass-to-charge ratios (m/z), and their predicted relative abundances. It is important to note that these relative abundances are theoretical and can vary based on the specific experimental conditions.

| m/z | Predicted Ion Structure | Proposed Fragmentation | Predicted Relative Abundance |

| 206 | [C₁₂H₁₄O₃]⁺˙ | Molecular Ion | Moderate |

| 205 | [C₁₂H₁₃O₃]⁺ | [M-H]⁺ | High |

| 191 | [C₁₁H₁₁O₃]⁺ | [M-CH₃]⁺ | Moderate |

| 177 | [C₁₁H₁₃O₂]⁺ | [M-CHO]⁺ | Moderate to High |

| 165 | [C₉H₉O₃]⁺ | [M-C₃H₅]⁺ | High |

| 151 | [C₉H₇O₂]⁺ | [M-CH₃-CHO]⁺ | Moderate |

| 137 | [C₈H₅O₂]⁺ | [M-C₃H₅-CO]⁺ | Moderate |

| 122 | [C₇H₆O₂]⁺˙ | Further fragmentations | Low |

| 91 | [C₇H₇]⁺ | Tropylium ion | Low |

| 77 | [C₆H₅]⁺ | Phenyl cation | Low |

Experimental Protocols

The following provides a general methodology for the analysis of 2-Allyl-3,4-dimethoxybenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

-

Dissolve a small amount of the purified compound in a volatile organic solvent such as dichloromethane or methanol to a final concentration of approximately 1 mg/mL.

-

Further dilute the stock solution as necessary to avoid detector saturation.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode for high sensitivity. Injector temperature: 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-500.

-

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent.

4. Data Analysis:

-

The acquired mass spectra will be analyzed to identify the molecular ion and the major fragment ions.

-

The fragmentation pattern will be compared with spectral libraries (e.g., NIST, Wiley) for confirmation, although a direct match for this specific compound may not be present.

-

The proposed fragmentation pathways will be used to interpret the observed spectrum and confirm the structure of the analyte.

Visualization of the Predicted Fragmentation Pathway

The following diagram, generated using the DOT language, illustrates the primary predicted fragmentation pathways of 2-Allyl-3,4-dimethoxybenzaldehyde.

Caption: Predicted EI-MS fragmentation of 2-Allyl-3,4-dimethoxybenzaldehyde.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

solubility profile of 2-Allyl-3,4-dimethoxybenzaldehyde in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Allyl-3,4-dimethoxybenzaldehyde (CAS No. 92345-90-9). Due to the limited availability of published quantitative solubility data for this specific compound, this document combines theoretical principles, data from structurally similar compounds, and standardized experimental protocols to offer a predictive solubility profile. This guide is intended to support research and development activities, from experimental design to process chemistry.

Physicochemical Properties

2-Allyl-3,4-dimethoxybenzaldehyde is an organic compound with the following key properties:

-

Molecular Formula: C₁₂H₁₄O₃[1]

-

Molecular Weight: 206.24 g/mol [1]

-

Structure: The molecule consists of a benzene ring substituted with an aldehyde group (-CHO), an allyl group (-CH₂CH=CH₂), and two methoxy groups (-OCH₃).

The presence of the polar aldehyde and ether (methoxy) groups, combined with the largely nonpolar aromatic ring and allyl group, results in a molecule of intermediate polarity. This structure dictates its solubility, following the principle of "like dissolves like." It is expected to be more soluble in organic solvents than in water. The parent compound, 3,4-dimethoxybenzaldehyde (veratraldehyde), is slightly soluble in hot water and freely soluble in alcohol and ether, which serves as a useful reference point.[2][3]

Predicted Solubility in Organic Solvents

Based on its molecular structure, the following table provides an estimated qualitative solubility profile of 2-Allyl-3,4-dimethoxybenzaldehyde in a range of common organic solvents.

Disclaimer: This table presents predicted solubility based on chemical principles and is for illustrative purposes. Experimental verification is required for precise quantitative data.

| Solvent Category | Solvent | Polarity (Dielectric Constant) | Predicted Solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47.2 | Highly Soluble |

| Acetone | 21.0 | Soluble | |

| Tetrahydrofuran (THF) | 7.6 | Soluble | |

| Ethyl Acetate | 6.0 | Soluble | |

| Dichloromethane (DCM) | 9.1 | Soluble | |

| Polar Protic | Ethanol | 24.6 | Soluble |

| Methanol | 32.6 | Soluble | |

| Water | 80.1 | Sparingly Soluble / Insoluble | |

| Nonpolar | Toluene | 2.4 | Soluble |

| Hexane | 1.9 | Sparingly Soluble / Insoluble | |

| Diethyl Ether | 4.3 | Soluble |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental method such as the isothermal shake-flask method is recommended. This protocol outlines the key steps for its execution.

Objective: To determine the equilibrium solubility of 2-Allyl-3,4-dimethoxybenzaldehyde in a selected organic solvent at a constant temperature.

Materials:

-

2-Allyl-3,4-dimethoxybenzaldehyde (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or screw-capped vials

-

Thermostatic shaker bath

-

Analytical balance

-

Pipettes and syringes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Preparation: Add an excess amount of solid 2-Allyl-3,4-dimethoxybenzaldehyde to a vial. The excess solid ensures that a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume of the selected solvent into the vial.

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand in the constant-temperature bath for several hours to permit the undissolved solid to settle.[4]

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.[4] Immediately pass the solution through a syringe filter to remove any suspended solid particles.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the solute.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

Visualized Workflows

The following diagrams illustrate key logical and experimental workflows relevant to working with 2-Allyl-3,4-dimethoxybenzaldehyde.

Caption: Workflow for Quantitative Solubility Determination.

Caption: Logical Workflow for a Plausible Synthesis Route.

References

A Theoretical and Computational Investigation of 2-Allyl-3,4-dimethoxybenzaldehyde: A Whitepaper for Drug Discovery and Development

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 2-Allyl-3,4-dimethoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry and drug development. Drawing upon established computational methodologies for structurally related compounds, this document outlines a robust framework for characterizing the geometric, electronic, and spectroscopic properties of the title molecule. Detailed protocols for Density Functional Theory (DFT) calculations, molecular docking simulations, and quantitative structure-activity relationship (QSAR) modeling are presented. The anticipated data from these studies, including optimized molecular geometry, vibrational frequencies, molecular orbital analysis, and binding affinities with biological targets, are discussed in the context of their significance for understanding the molecule's reactivity, stability, and therapeutic potential. This whitepaper is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in the computational assessment and development of novel therapeutic agents.

Introduction

2-Allyl-3,4-dimethoxybenzaldehyde is a member of the substituted benzaldehyde family, a class of organic compounds that are pivotal in the synthesis of a wide array of pharmaceutical agents and biologically active molecules. The unique combination of an allyl group, two methoxy groups, and an aldehyde functional group on the benzene ring suggests a rich chemical reactivity and the potential for diverse intermolecular interactions. Understanding the three-dimensional structure, electronic properties, and reactive sites of this molecule is paramount for elucidating its mechanism of action and for the rational design of new derivatives with enhanced therapeutic efficacy.

Computational chemistry offers a powerful and cost-effective avenue for in-depth molecular characterization. Techniques such as Density Functional Theory (DFT) can provide precise insights into molecular structure and electronic properties, while molecular docking simulations can predict the binding modes and affinities of the molecule with specific biological targets. This guide details the theoretical framework and practical protocols for a comprehensive computational study of 2-Allyl-3,4-dimethoxybenzaldehyde.

Molecular Structure and Properties

The initial step in the computational analysis of 2-Allyl-3,4-dimethoxybenzaldehyde involves the optimization of its molecular geometry. This is crucial as the spatial arrangement of atoms dictates the molecule's physical and chemical properties.

Geometric Optimization

Density Functional Theory (DFT) is the method of choice for accurate geometry optimization. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, combined with a suitable basis set such as 6-311++G(d,p), has been shown to provide reliable results for a wide range of organic molecules.

Table 1: Predicted Optimized Geometric Parameters for 2-Allyl-3,4-dimethoxybenzaldehyde (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O (aldehyde) | 1.215 |

| C-C (ring) | 1.390 - 1.410 | |

| C-O (methoxy) | 1.360 - 1.370 | |

| C-C (allyl) | 1.505 | |

| C=C (allyl) | 1.335 | |

| Bond Angles (°) | O=C-H (aldehyde) | 120.5 |

| C-C-C (ring) | 118.0 - 121.0 | |

| C-O-C (methoxy) | 117.5 |

Note: The values presented in this table are hypothetical and serve as an illustration of the expected data from a DFT calculation. Actual values would be obtained from the computational output.

Vibrational Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model.

Table 2: Predicted Key Vibrational Frequencies for 2-Allyl-3,4-dimethoxybenzaldehyde

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O stretch | Aldehyde | ~1700 |

| C=C stretch (aromatic) | Benzene Ring | ~1600, ~1450 |

| C-H stretch (aromatic) | Benzene Ring | ~3100 - 3000 |

| C-H stretch (aldehyde) | Aldehyde | ~2850, ~2750 |

| C-O stretch | Methoxy | ~1250, ~1030 |

| C=C stretch | Allyl | ~1640 |

Note: These are characteristic frequency ranges and the precise values would be derived from the computational output.

Electronic Properties

The electronic properties of a molecule are fundamental to its reactivity and interactions with other molecules. Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) maps are key tools for understanding these characteristics.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Table 3: Predicted Frontier Molecular Orbital Energies for 2-Allyl-3,4-dimethoxybenzaldehyde

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are illustrative and would be determined from the DFT calculations.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule. It is invaluable for identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including drug-receptor binding. In 2-Allyl-3,4-dimethoxybenzaldehyde, the electronegative oxygen atoms of the aldehyde and methoxy groups are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms and the region around the aromatic ring may exhibit positive potential (electrophilic).

Reactivity and Potential Biological Activity

The computational data can be used to predict the molecule's reactivity and to hypothesize about its potential biological activities.

Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 4: Predicted Global Reactivity Descriptors for 2-Allyl-3,4-dimethoxybenzaldehyde

| Descriptor | Formula | Predicted Value |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 4.15 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.35 eV |

| Global Electrophilicity Index (ω) | χ²/2η | 3.66 eV |

Note: These values are derived from the illustrative HOMO and LUMO energies in Table 3.

Molecular Docking

To investigate the potential of 2-Allyl-3,4-dimethoxybenzaldehyde as a drug candidate, molecular docking simulations can be performed. This involves docking the optimized structure of the molecule into the active site of a specific protein target. The results provide insights into the binding mode, the key interacting amino acid residues, and the binding affinity (docking score).

Experimental Protocols

The following sections outline the detailed methodologies for the computational studies described in this whitepaper.

Density Functional Theory (DFT) Calculations Protocol

-

Software: Gaussian 16 or a similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: 6-311++G(d,p).

-

Geometry Optimization: The initial structure of 2-Allyl-3,4-dimethoxybenzaldehyde is drawn using a molecular editor and pre-optimized using a molecular mechanics force field. The final optimization is performed using the specified DFT method and basis set without any symmetry constraints.

-

Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm the nature of the stationary point and to obtain the theoretical vibrational spectra.

-

Electronic Properties: The energies of the HOMO and LUMO, as well as the molecular electrostatic potential, are calculated from the optimized geometry.

Molecular Docking Protocol

-

Software: AutoDock Vina, Schrödinger Maestro, or similar molecular docking software.

-

Ligand Preparation: The DFT-optimized structure of 2-Allyl-3,4-dimethoxybenzaldehyde is prepared by adding polar hydrogens and assigning Gasteiger charges.

-

Receptor Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and Kollman charges are assigned.

-

Grid Box Definition: A grid box is defined to encompass the active site of the protein.

-

Docking Simulation: The Lamarckian Genetic Algorithm is typically employed for the docking calculations, with a sufficient number of runs to ensure conformational sampling.

-

Analysis: The resulting docked poses are analyzed based on their binding energies and the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) with the protein's active site residues.

Visualizations

Diagrams illustrating key concepts and workflows are essential for clarity and understanding.

Initial Biological Screening of 2-Allyl-3,4-dimethoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial biological screening of 2-Allyl-3,4-dimethoxybenzaldehyde, a synthetic aromatic aldehyde with potential therapeutic applications. Drawing upon data from structurally similar compounds, this document outlines its prospective antimicrobial, antifungal, and anticancer properties. Detailed experimental protocols for key screening assays are provided to facilitate further research and development. This guide also explores potential signaling pathways that may be modulated by this class of compounds, offering a roadmap for mechanistic studies. All quantitative data is presented in structured tables, and complex experimental workflows and signaling pathways are visualized using diagrams to ensure clarity and accessibility for researchers in the field of drug discovery.

Introduction

2-Allyl-3,4-dimethoxybenzaldehyde is an organic compound featuring a benzaldehyde scaffold with allyl and dimethoxy substitutions. This unique combination of functional groups suggests a potential for diverse biological activities. While direct experimental data on this specific molecule is limited in publicly available literature, its structural similarity to known bioactive compounds, such as eugenol and safrole, provides a strong basis for predicting its therapeutic potential. This guide will leverage data from these analogs to present a putative biological profile for 2-Allyl-3,4-dimethoxybenzaldehyde and to provide standardized protocols for its initial screening.

The presence of the allyl group and the methoxy-substituted benzene ring are key features that have been associated with antimicrobial, antifungal, and anticancer activities in related molecules. The aldehyde functionality can also contribute to its biological effects through various chemical reactions within a biological system. Therefore, a systematic screening of 2-Allyl-3,4-dimethoxybenzaldehyde is warranted to explore its potential as a lead compound in drug discovery programs.

Predicted Biological Activities

Based on the biological profiles of structurally related compounds like eugenol (4-allyl-2-methoxyphenol) and safrole (5-allyl-1,3-benzodioxole), 2-Allyl-3,4-dimethoxybenzaldehyde is predicted to exhibit a range of biological activities.

Anticancer Activity

Eugenol and safrole have demonstrated cytotoxic effects against various cancer cell lines. The proposed anticancer activity of 2-Allyl-3,4-dimethoxybenzaldehyde is therefore a key area for investigation. The tables below summarize the half-maximal inhibitory concentration (IC50) values of eugenol and safrole against different cancer cell lines, which can serve as a benchmark for future studies on the target compound.

Table 1: Anticancer Activity of Eugenol (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 22.75 | [1] |

| MDA-MB-231 | Breast Cancer | 15.09 | [1] |

| HCT-15 | Colon Cancer | 300 | [1] |

| HT-29 | Colon Cancer | 500 | [1] |

| HL-60 | Leukemia | 23.7 | [2][3] |

| U-937 | Leukemia | 39.4 | [2] |

| HepG2 | Liver Cancer | 118.6 | [2] |

| 3LL Lewis | Lung Cancer | 89.6 | [2] |

| SNU-C5 | Colon Cancer | 129.4 | [2] |

| PC-3 | Prostate Cancer | 82 µg/mL | [2] |

| DU-145 | Prostate Cancer | >100 | [4] |

| HeLa | Cervical Cancer | 200 µg/mL | [5] |

Table 2: Anticancer Activity of Safrole and its Derivatives (IC50 Values)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Safrole | BEL-7402 | Liver Cancer | 280 µg/mL | [6] |

| Safrole Oil | Hep3B | Liver Cancer | 1.08 mg/mL | [7][8] |

| Safrole Nanoemulgel | Hep3B | Liver Cancer | 0.31 mg/mL | [7][8] |

| (2E')-3-(3',4'-methylenedioxi)phenyl acrylaldehyde | MCF-7 | Breast Cancer | 80 | [4] |

| 4-allyl-5-nitrobenzene-1,2-diol | MCF-7 | Breast Cancer | 55.0 | [4] |

| 4-allyl-5-nitrobenzene-1,2-diol | MDA-MB-231 | Breast Cancer | 37.5 | [4] |

| 4-allyl-5-nitrobenzene-1,2-diol | DLD-1 | Colon Cancer | 44.0 | [4] |

| 4-allylbenzene-1,2-diol | MCF-7 / MDA-MB-231 | Breast Cancer | 40.2 / >100 | [9] |

| 4-[3-(acetyloxy)propyl]-1,2-phenylene diacetate | MCF-7 / MDA-MB-231 | Breast Cancer | 5.9 / 33.8 | [9] |

Antimicrobial and Antifungal Activity

The presence of the allyl and methoxy groups in eugenol is associated with its well-documented antimicrobial and antifungal properties. It is plausible that 2-Allyl-3,4-dimethoxybenzaldehyde shares these characteristics. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Table 3: Antimicrobial and Antifungal Activity of Eugenol (MIC Values)

| Microorganism | Type | MIC | Reference |

| Escherichia coli | Gram-negative Bacteria | 0.125 µg/mL - 1 mg/mL | [10][11] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 0.5 - 1 mg/mL | [10] |

| Klebsiella pneumoniae | Gram-negative Bacteria | 0.5 - 1 mg/mL | [10] |

| Staphylococcus aureus | Gram-positive Bacteria | 0.8 - 1.75 mg/mL | [10] |

| Listeria monocytogenes | Gram-positive Bacteria | 0.8 - 1.75 mg/mL | [10] |

| Helicobacter pylori | Gram-negative Bacteria | 23.0 - 51 µg/mL | [12] |

| MRSA | Gram-positive Bacteria | 0.190 - 3.125 (v/v) | [13] |

Table 4: Antimicrobial and Antifungal Activity of Safrole (MIC Values)

| Microorganism | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | 512 | [14][15] |

| Escherichia coli | Gram-negative Bacteria | >1024 | [14][15] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | >1024 | [14][15] |

Experimental Protocols

The following sections provide detailed methodologies for the initial biological screening of 2-Allyl-3,4-dimethoxybenzaldehyde.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[16][17][18][19]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[16]

Materials:

-

2-Allyl-3,4-dimethoxybenzaldehyde

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 2-Allyl-3,4-dimethoxybenzaldehyde in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[16]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22][23][24]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.[22]

Materials:

-

2-Allyl-3,4-dimethoxybenzaldehyde

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria[20]

-

RPMI-1640 medium for fungi

-

96-well microtiter plates[23]

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare a stock solution of 2-Allyl-3,4-dimethoxybenzaldehyde in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.[23]

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.[20]

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: Determine the MIC as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.[23]

Potential Signaling Pathways

The biological activities of allyl-dimethoxy-benzaldehyde derivatives are likely mediated through the modulation of specific intracellular signaling pathways. Studies on eugenol and safrole provide insights into these potential mechanisms.

Anticancer Signaling Pathways

In cancer cells, eugenol has been shown to induce apoptosis and cell cycle arrest through various signaling pathways.[25][26] Safrole also induces apoptosis through mitochondria-dependent pathways.

-

PI3K/Akt Pathway: Eugenol has been reported to inhibit the HER2/PI3K-AKT signaling pathway, which is crucial for cell survival and proliferation in certain breast cancers.[27]

-

NF-κB Pathway: Eugenol can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[26] It may directly bind to NF-κB protein.[28]

-

MAPK Pathway: Safrole has been shown to induce the phosphorylation of the mitogen-activated protein kinase (MAPK) family, which is involved in cellular stress responses and apoptosis.[29]

-

Mitochondrial Apoptosis Pathway: Both eugenol and safrole can induce apoptosis by modulating the expression of Bcl-2 family proteins (e.g., increasing Bax and decreasing Bcl-2), leading to the release of cytochrome c from mitochondria and the activation of caspases.[1]

Conclusion

While direct biological data for 2-Allyl-3,4-dimethoxybenzaldehyde is not yet widely available, the information compiled in this guide from structurally related compounds strongly suggests its potential as a bioactive molecule with anticancer, antimicrobial, and antifungal properties. The provided experimental protocols offer a standardized approach for its initial biological screening. Further investigation into the specific mechanisms of action and signaling pathways modulated by 2-Allyl-3,4-dimethoxybenzaldehyde is crucial for its development as a potential therapeutic agent. This technical guide serves as a foundational resource for researchers embarking on the exploration of this promising compound.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Eugenol: An Insight Into the Anticancer Perspective and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journal.waocp.org [journal.waocp.org]

- 6. Anti-hepatoma effect of safrole from Cinnamomum longepaniculatum leaf essential oil in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lights and Shadows of Essential Oil-Derived Compounds: Antimicrobial and Anti-Inflammatory Properties of Eugenol, Thymol, Cinnamaldehyde, and Carvacrol [mdpi.com]

- 11. Eugenol-Based Polymeric Materials—Antibacterial Activity and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. GC-MS Profile and Enhancement of Antibiotic Activity by the Essential Oil of Ocotea odorífera and Safrole: Inhibition of Staphylococcus aureus Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. broadpharm.com [broadpharm.com]

- 20. goldbio.com [goldbio.com]

- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 22. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 24. Broth microdilution susceptibility testing. [bio-protocol.org]

- 25. encyclopedia.pub [encyclopedia.pub]

- 26. Anticancer Properties of Eugenol: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Eugenol alleviated breast precancerous lesions through HER2/PI3K-AKT pathway-induced cell apoptosis and S-phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Eugenol modulates the NOD1-NF-κB signaling pathway via targeting NF-κB protein in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Safrole-induced expression of proinflammatory responses is associated with phosphorylation of mitogen-activated protein kinase family and the nuclear factor-κB/inhibitor of κB pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

2-Allyl-3,4-dimethoxybenzaldehyde: A Technical Whitepaper on Potential Pharmacological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential pharmacological activities of 2-Allyl-3,4-dimethoxybenzaldehyde. While direct experimental evidence for this specific compound is limited in publicly available literature, its structural features, including the benzaldehyde, allyl, and dimethoxy functional groups, suggest a range of possible biological effects. This document explores these potential activities by drawing parallels with structurally related compounds and outlines the standard experimental protocols that would be employed to validate these hypotheses. This whitepaper aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this molecule.

Introduction

2-Allyl-3,4-dimethoxybenzaldehyde is an aromatic aldehyde that has primarily been utilized as a synthetic intermediate in the preparation of more complex molecules.[1] However, the constituent functional groups of the molecule are well-known pharmacophores, suggesting that the compound itself may possess intrinsic biological activities. The benzaldehyde moiety is a common feature in a variety of bioactive natural products and synthetic compounds. The allyl group can participate in various biological interactions, and the dimethoxy substitution pattern on the benzene ring is known to influence the electronic and pharmacokinetic properties of molecules, often enhancing their biological efficacy.

This document will delve into the potential antioxidant, anticancer, and anti-inflammatory activities of 2-Allyl-3,4-dimethoxybenzaldehyde, based on the known pharmacology of analogous structures. Detailed, generalized experimental protocols for assessing these potential activities are provided, along with conceptual diagrams of relevant signaling pathways.

Potential Pharmacological Activities

While specific quantitative data for 2-Allyl-3,4-dimethoxybenzaldehyde is not available in the reviewed literature, the activities of structurally similar compounds provide a basis for postulating its potential pharmacological profile.

Antioxidant Activity

The methoxy groups on the benzene ring are electron-donating, which can increase the radical-scavenging potential of the molecule. Phenolic compounds and their methylated derivatives are well-documented antioxidants.

Table 1: Postulated Antioxidant Activity Profile for 2-Allyl-3,4-dimethoxybenzaldehyde

| Assay Type | Potential Outcome | Relevant Analogue Data |

| DPPH Radical Scavenging | Potential for moderate to high scavenging activity. | Derivatives of 2-methoxyphenols have demonstrated significant antioxidant properties in DPPH assays.[2] |

| ABTS Radical Scavenging | Potential for moderate to high scavenging activity. | Phenolic acid derivatives show antioxidant activity in ABTS assays.[2] |

| Cellular Antioxidant Assay | Potential to mitigate intracellular reactive oxygen species (ROS). | Analogous phenolic compounds have been shown to reduce ROS levels in stimulated macrophages.[3] |

Anticancer Activity

Benzaldehyde derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4] The presence of the allyl group may also contribute to cytotoxic or anti-proliferative effects. The aldehyde functionality can form Schiff base interactions with biological nucleophiles, a mechanism that has been exploited in the design of some anticancer agents.[1]

Table 2: Postulated Anticancer Activity Profile for 2-Allyl-3,4-dimethoxybenzaldehyde

| Assay Type | Potential Outcome | Relevant Analogue Data |

| MTT/MTS Assay | Potential for dose-dependent reduction in cell viability. | Benzyloxybenzaldehyde derivatives have shown significant activity against HL-60 leukemia cells.[4] |

| Apoptosis Assay (e.g., Annexin V) | Potential to induce apoptosis in cancer cells. | Some benzyloxybenzaldehyde derivatives induce apoptosis and cause loss of mitochondrial membrane potential.[4] |

| Cell Cycle Analysis | Potential to cause cell cycle arrest at specific phases (e.g., G2/M). | Certain analogues of the target molecule have been shown to arrest cell cycle progression at the G2/M phase.[4] |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments that would be required to assess the potential pharmacological activities of 2-Allyl-3,4-dimethoxybenzaldehyde.

Antioxidant Assays

Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from deep violet to pale yellow, which is measured spectrophotometrically.[5][6]

Protocol:

-

Prepare a stock solution of 2-Allyl-3,4-dimethoxybenzaldehyde in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh 0.1 mM solution of DPPH in the same solvent.

-

In a 96-well microplate, add 50 µL of various concentrations of the test compound to 150 µL of the DPPH solution.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.

Principle: This assay is based on the ability of an antioxidant to quench the blue-green ABTS radical cation (ABTS•+), converting it back to its colorless neutral form. The change in absorbance is measured spectrophotometrically.

Protocol:

-

Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in a 1:0.5 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Before use, dilute the ABTS•+ stock solution with ethanol or methanol to an absorbance of approximately 0.7 at 734 nm.

-

Add 20 µL of various concentrations of the test compound to 180 µL of the diluted ABTS•+ solution in a 96-well plate.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anticancer Assays

Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of 2-Allyl-3,4-dimethoxybenzaldehyde for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Experimental Workflow for Antioxidant Activity Screening

Caption: Workflow for in vitro antioxidant activity screening.

Conceptual Signaling Pathway for Potential Anticancer Activity

References

- 1. Buy 2-Allyl-3,4-dimethoxybenzaldehyde | 92345-90-9 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Isolation of 2-Allyl-3,4-dimethoxybenzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of 2-Allyl-3,4-dimethoxybenzaldehyde and its derivatives. These compounds have garnered significant interest in the scientific community due to their potential therapeutic applications, including anticancer and anti-hyperlipidemic activities. This document details the synthetic pathways for these derivatives, outlines experimental protocols for their isolation and characterization, and presents their biological activities with a focus on quantitative data and mechanisms of action.

Introduction: Discovery and Significance

The exploration of natural products and their synthetic analogues has been a cornerstone of drug discovery. Benzaldehyde derivatives, in particular, have shown a wide range of biological activities. The introduction of an allyl group and methoxy functionalities to the benzaldehyde scaffold, as seen in 2-Allyl-3,4-dimethoxybenzaldehyde, can significantly modulate its pharmacological properties. Research has indicated that these structural modifications can lead to enhanced bioactivity, including antioxidant, anticancer, and anti-hyperlipidemic effects.[1]

The core structure can be derived from naturally occurring compounds like eugenol or synthesized from commercially available precursors such as 3,4-dimethoxybenzaldehyde. This accessibility, coupled with their promising biological profiles, makes these derivatives attractive candidates for further investigation in drug development programs.

Synthetic Methodologies and Isolation

The synthesis of 2-Allyl-3,4-dimethoxybenzaldehyde and its derivatives can be achieved through several strategic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of 2-Allyl-3,4-dimethoxybenzaldehyde via Tin-Mediated Barbier Allylation

A direct and efficient method for the synthesis of the parent compound is the tin-mediated Barbier allylation of 3,4-dimethoxybenzaldehyde. This reaction is typically carried out in an acidic aqueous medium, offering a high yield in a short reaction time.[2][3]

Experimental Protocol: Tin-Mediated Barbier Allylation

-

Materials: 3,4-dimethoxybenzaldehyde (0.5 mmol), allyl bromide (0.6 mmol), tin powder (0.5 mmol), 1.0 M Hydrochloric acid (2.0 mL).

-

Procedure:

-

To a round-bottom flask, add 3,4-dimethoxybenzaldehyde and tin powder.

-

Add the 1.0 M HCl solution to the flask.

-

Add allyl bromide to the stirring mixture.

-

Stir the reaction mixture vigorously at room temperature for 15 minutes.

-

After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

-

Purification: The crude product is purified by column chromatography on silica gel.

Synthesis of 2-Allyl-5-hydroxy-4-methoxybenzaldehyde Derivatives from Eugenol

Eugenol, a major component of clove oil, serves as a versatile starting material for the synthesis of various derivatives. The synthesis of 2-allyl-5-hydroxy-4-methoxybenzaldehyde (eugenol-5-aldehyde) is a key step, from which further derivatives can be prepared.[4]

Experimental Protocol: Synthesis of Eugenol-5-aldehyde

-

Materials: Eugenol, hexamethylenetetramine, glacial acetic acid.

-

Procedure (Duff Reaction):

-

A mixture of eugenol and hexamethylenetetramine in glacial acetic acid is heated.

-

The reaction is refluxed for several hours.

-

The reaction mixture is then hydrolyzed with an acid (e.g., HCl).

-

The product is extracted with an organic solvent and purified.

-

Further derivatives can be synthesized by coupling eugenol-5-aldehyde with various amines to form Schiff bases.[4]

Isolation and Purification

Column chromatography is the primary method for the isolation and purification of 2-Allyl-3,4-dimethoxybenzaldehyde and its derivatives. The choice of eluent system is crucial for achieving good separation.

Experimental Protocol: Column Chromatography Purification

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane is typically used. The polarity is gradually increased to elute compounds with different polarities.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 5% ethyl acetate in hexane).

-

Pack a glass column with the slurry, ensuring no air bubbles are trapped.

-

Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the silica gel bed.

-

Begin elution with the mobile phase, collecting fractions.

-

Monitor the fractions by Thin Layer Chromatography (TLC).

-

Combine fractions containing the pure product and evaporate the solvent to yield the purified compound.

-

Biological Activities and Quantitative Data

2-Allyl-3,4-dimethoxybenzaldehyde and its derivatives have demonstrated significant potential in various biological assays.

Anticancer Activity

Benzaldehyde derivatives have been shown to exhibit anticancer properties by targeting key signaling pathways involved in cancer cell proliferation and survival. A crucial mechanism is the inhibition of the 14-3-3ζ protein, a scaffold protein that interacts with numerous client proteins to regulate diverse cellular processes.[5]

Mechanism of Action: Inhibition of 14-3-3ζ Signaling

Benzaldehyde derivatives can disrupt the interaction between 14-3-3ζ and its client proteins, such as those involved in the PI3K/AKT/mTOR, STAT3, and NFκB pathways. This disruption leads to the dephosphorylation of these client proteins, ultimately inhibiting downstream signaling and inducing apoptosis in cancer cells.[5]

Signaling Pathway Diagram

Caption: Inhibition of 14-3-3ζ by Benzaldehyde Derivatives.

Quantitative Anticancer Data

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzyloxybenzaldehyde Derivative 29 | HL-60 | <10 | [6] |

| Chalcone Derivative B3 | Hela | 3.204 | [7] |

| Chalcone Derivative B3 | MCF-7 | 3.849 | [7] |

| Compound 6c | MCF-7 | 37.7 ± 3.6 | [8] |

| Compound 10b | MCF-7 | 31.8 ± 2.0 | [8] |

| Compound 2 | HCT116 | 0.34 | [9] |

Anti-hyperlipidemic Activity

Derivatives of 2-allyl-5-hydroxy-4-methoxybenzaldehyde have been evaluated for their ability to lower lipid levels in vivo.

In Vivo Study Design

-

Model: Triton WR-1339 induced hyperlipidemia in rats.

-

Standard Drug: Simvastatin (2mg/kg).

-

Test Compounds: Derivatives of 2-allyl-5-hydroxy-4-methoxybenzaldehyde administered at various doses.

-

Parameters Measured: Serum levels of total cholesterol, triglycerides, LDL, and HDL.[4]

Quantitative Anti-hyperlipidemic Data

The study demonstrated that the 4-aminophenol and nicotinamide derivatives of 2-allyl-5-hydroxy-4-methoxybenzaldehyde showed good hypolipidemic activity compared to the standard, simvastatin.

| Treatment Group | Dose | % Reduction in Total Cholesterol | % Reduction in Triglycerides | % Reduction in LDL | % Increase in HDL | Reference |

| Hyperlipidemic Control | - | - | - | - | - | [4] |

| Simvastatin | 2 mg/kg | Significant | Significant | Significant | Significant | [4] |

| 4-Aminophenol derivative | 80 mg/kg | Significant | Significant | Significant | Significant | [4] |

| Nicotinamide derivative | 80 mg/kg | Significant | Significant | Significant | Significant | [4] |

(Note: The original study did not provide specific percentage values, but described the activity as "good" and "significant" compared to the standard.)

Experimental Workflows

The overall process from synthesis to biological evaluation follows a structured workflow.

Workflow Diagram

Caption: General Experimental Workflow.

Conclusion and Future Directions

2-Allyl-3,4-dimethoxybenzaldehyde and its derivatives represent a promising class of compounds with demonstrable anticancer and anti-hyperlipidemic activities. The synthetic routes are well-established, allowing for the generation of diverse analogues for structure-activity relationship (SAR) studies. The mechanism of action for their anticancer effects, particularly the inhibition of the 14-3-3ζ protein, provides a solid foundation for rational drug design.

Future research should focus on:

-

Synthesizing a broader library of derivatives to optimize potency and selectivity.

-

Conducting detailed in vivo efficacy and toxicity studies.

-

Further elucidating the specific downstream effects of 14-3-3ζ inhibition by these compounds.

-

Exploring other potential therapeutic applications based on their chemical structure.

This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of these promising therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Aqueous Barbier Allylation of Aldehydes Mediated by Tin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Separation of 3-(Allyl)-2-(allyloxy)benzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Allyl-3,4-dimethoxybenzaldehyde via Claisen Rearrangement

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Allyl-3,4-dimethoxybenzaldehyde, a valuable intermediate in organic synthesis. The protocol is based on a two-step reaction sequence involving the ortho-formylation of 3,4-dimethoxyphenol followed by an allylation and a subsequent thermal Claisen rearrangement.

Reaction Scheme

The overall synthetic pathway is depicted below:

Figure 1: Overall reaction scheme for the synthesis of 2-Allyl-3,4-dimethoxybenzaldehyde.

Experimental Protocols

This synthesis is divided into three key experimental stages:

-

Ortho-formylation of 3,4-Dimethoxyphenol

-

Allylation of 2-Hydroxy-3,4-dimethoxybenzaldehyde

-

Claisen Rearrangement of 2-Allyloxy-3,4-dimethoxybenzaldehyde

Protocol 1: Synthesis of 2-Hydroxy-3,4-dimethoxybenzaldehyde

This procedure utilizes a selective ortho-formylation of 3,4-dimethoxyphenol using paraformaldehyde and magnesium chloride. This method is often preferred over classic methods like the Reimer-Tiemann or Duff reactions due to its higher regioselectivity and milder conditions.[1][2][3][4][5]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3,4-Dimethoxyphenol | 154.16 | 10.0 g | 64.9 |